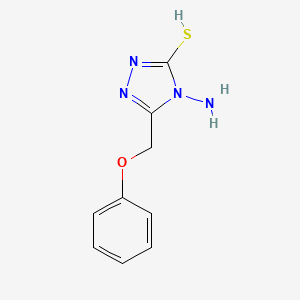
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a phenoxymethyl group, and a thiol group attached to the triazole ring. The 1,2,4-triazole ring system is known for its wide range of biological activities and has been extensively studied for its therapeutic applications.
準備方法
The synthesis of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenoxymethyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the phenoxymethyl group.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 1,2,4-triazole derivatives, offering shorter reaction times and higher yields compared to conventional thermal methods .
化学反応の分析
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Derivatives of 1,2,4-triazoles, including this compound, have shown promise as anticancer, anti-inflammatory, and antiviral agents.
作用機序
The mechanism of action of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the triazole ring allows for interactions with nucleic acids and proteins, contributing to its biological activities .
類似化合物との比較
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds also contain an amino group and a heterocyclic ring, but they differ in their ring structure and substitution patterns.
Indole derivatives: Indole derivatives have a different heterocyclic structure but share similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxymethyl group, which can influence its reactivity and biological activity.
特性
IUPAC Name |
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
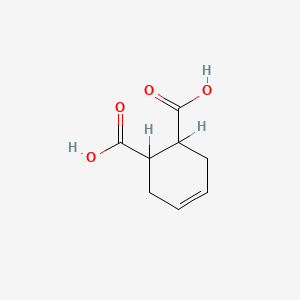



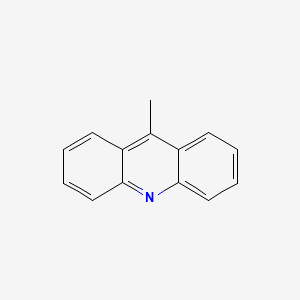


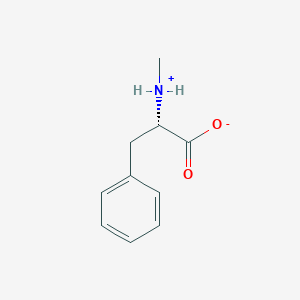


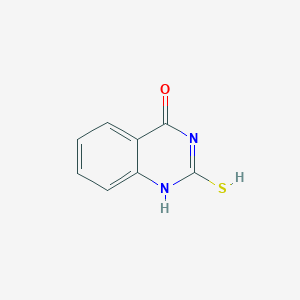

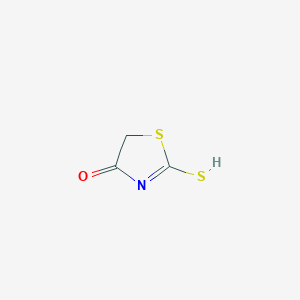
![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)
